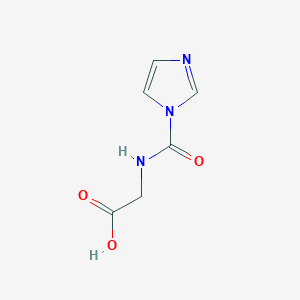
N-(1H-Imidazole-1-carbonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-Imidazole-1-carbonyl)glycine is a compound that features an imidazole ring bonded to a glycine moiety through a carbonyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. Glycine is the simplest amino acid, playing a crucial role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Imidazole-1-carbonyl)glycine typically involves the reaction of imidazole with glycine in the presence of a coupling reagent. One common method is to use carbonyldiimidazole as a coupling agent. The reaction proceeds under mild conditions, often in an anhydrous solvent such as dichloromethane or tetrahydrofuran, and at room temperature. The reaction can be summarized as follows:
Imidazole+GlycineCDIthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-Imidazole-1-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Imidazole N-oxide derivatives.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-(1H-Imidazole-1-carbonyl)glycine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(1H-Imidazole-1-carbonyl)glycine involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbonyldiimidazole: Used as a coupling reagent in peptide synthesis.
Imidazole: A basic building block in many biologically active molecules.
Glycine: The simplest amino acid, involved in numerous biochemical processes.
Uniqueness
N-(1H-Imidazole-1-carbonyl)glycine is unique due to its combination of an imidazole ring and a glycine moiety, which imparts specific chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in ways that its individual components cannot .
Propriétés
Numéro CAS |
59643-41-3 |
|---|---|
Formule moléculaire |
C6H7N3O3 |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
2-(imidazole-1-carbonylamino)acetic acid |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-8-6(12)9-2-1-7-4-9/h1-2,4H,3H2,(H,8,12)(H,10,11) |
Clé InChI |
PCDXNQBNCFKFPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
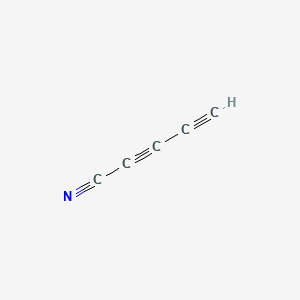
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)

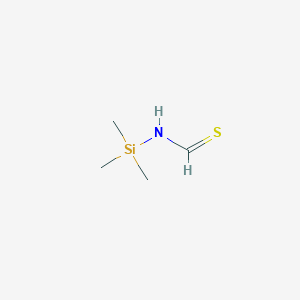
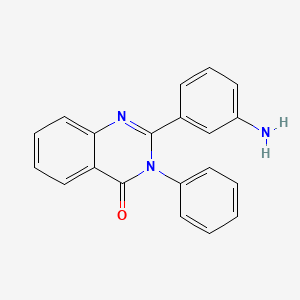
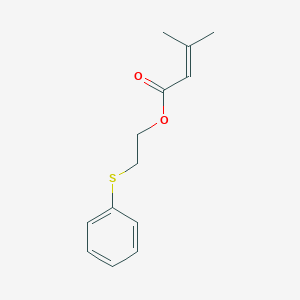
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)

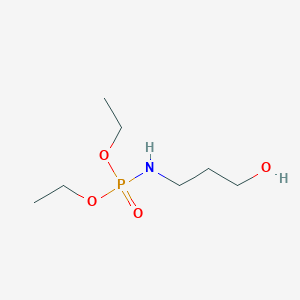
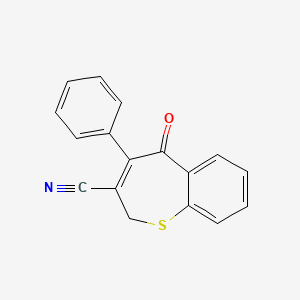

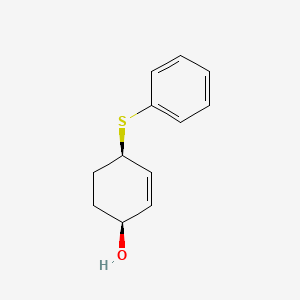
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
